molecular formula C9H16O3 B2463185 2-(oxolan-3-yl)oxan-4-ol CAS No. 1341662-22-3

2-(oxolan-3-yl)oxan-4-ol

Cat. No.: B2463185
CAS No.: 1341662-22-3
M. Wt: 172.224
InChI Key: ZLRAOTPRRQFMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(oxolan-3-yl)oxan-4-ol is an organic compound with a complex structure that includes both pyran and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yl)oxan-4-ol typically involves the hydrogenation of 2,5-dihydropyran in the presence of a suitable catalyst such as platinum or silver . The reaction conditions can be adjusted based on the specific requirements of the laboratory or industrial setup.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to ensure consistent quality and yield. The use of high-pressure hydrogen and robust catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-3-yl)oxan-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired products efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated alcohols or hydrocarbons.

Scientific Research Applications

2-(oxolan-3-yl)oxan-4-ol has several scientific research applications:

    Chemistry: It is used as a solvent and reagent in organic synthesis, facilitating various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism by which 2-(oxolan-3-yl)oxan-4-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its structure allows it to participate in hydrogen bonding and other interactions that can modulate biological pathways. The specific pathways involved depend on the context of its application, whether in chemical reactions or biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(oxolan-3-yl)oxan-4-ol apart is its dual ring structure, combining both pyran and furan rings. This unique configuration imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(oxolan-3-yl)oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-8-2-4-12-9(5-8)7-1-3-11-6-7/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRAOTPRRQFMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1O)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.